molecular formula C17H11Cl2NO4 B11551685 ethyl 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

ethyl 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No.: B11551685
M. Wt: 364.2 g/mol
InChI Key: BAYGKOSNXGKCAV-UHFFFAOYSA-N
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Description

Ethyl 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is an organic compound with the molecular formula C17H11Cl2NO4. This compound is characterized by the presence of a benzoate ester linked to a dichloro-substituted isoindoline-1,3-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate typically involves the reaction of 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the dichloro-substituted positions.

    Reduction Reactions: The carbonyl groups in the isoindoline-1,3-dione moiety can be reduced to form corresponding alcohols.

    Oxidation Reactions: The benzoate ester can be oxidized to form carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used.

Major Products Formed

    Substitution: Formation of substituted derivatives with various nucleophiles.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids and other oxidized products.

Scientific Research Applications

Ethyl 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The dichloro-substituted isoindoline-1,3-dione moiety plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activities .

Properties

Molecular Formula

C17H11Cl2NO4

Molecular Weight

364.2 g/mol

IUPAC Name

ethyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C17H11Cl2NO4/c1-2-24-17(23)9-3-5-10(6-4-9)20-15(21)11-7-13(18)14(19)8-12(11)16(20)22/h3-8H,2H2,1H3

InChI Key

BAYGKOSNXGKCAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl

Origin of Product

United States

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